molecular formula C6H7ClN2OS B1468046 (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 1044145-59-6

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B1468046
CAS No.: 1044145-59-6
M. Wt: 190.65 g/mol
InChI Key: ADJUHOQFENGHSW-UHFFFAOYSA-N
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Description

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol (CAS 1044145-59-6) is a substituted pyrimidine derivative with the molecular formula C₇H₈ClN₂OS and a molecular weight of 216.67 g/mol . Its structure features a hydroxymethyl (-CH₂OH) group at position 5, a chloro substituent at position 4, and a methylthio (-SCH₃) group at position 2 of the pyrimidine ring (Figure 1). The compound is typically synthesized via multistep reactions involving chlorination and thioether formation, as exemplified by the use of intermediates like 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0) in heterocyclization reactions .

This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. For instance, derivatives of this scaffold have demonstrated bioactivity in kinase inhibition and angiogenesis models . Its hydroxymethyl group enables further functionalization, such as oxidation to aldehydes or esterification, making it versatile in organic chemistry .

Biological Activity

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound acts as an inhibitor of specific protein kinases, which are critical in regulating various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The primary biological activity of this compound stems from its ability to inhibit serine/threonine kinases, specifically the p21-activated kinases (PAK1, PAK2, and PAK3). These kinases play pivotal roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these kinases has been linked to the suppression of hyperproliferative diseases such as cancer .

Key Features of PAK Inhibition:

  • Cellular Processes Affected : Inhibition leads to altered cytoskeletal organization and reduced cancer cell migration and invasion.
  • Therapeutic Implications : Targeting PAKs can be beneficial in treating various malignancies, including breast, colorectal, and lung cancers .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through in vitro assays. The compound was shown to exhibit significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)12.5
HCT116 (Colorectal)15.3
A549 (Lung)10.7

Case Studies

  • Inhibition of PAK Kinases : A patent study reported that this compound effectively inhibited PAK1 and PAK2, leading to reduced tumor growth in xenograft models. The study highlighted a dose-dependent response with significant tumor regression observed at higher concentrations .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds favorably to the ATP-binding site of PAK kinases, suggesting a competitive inhibition mechanism. This binding was confirmed by measuring changes in kinase activity in cell-free assays .
  • Combination Therapies : In combination with other chemotherapeutic agents, this compound demonstrated enhanced efficacy. For instance, when used alongside doxorubicin, synergistic effects were observed in reducing cell viability in breast cancer models .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antifungal and antibacterial activities associated with this compound:

Activity TypePathogenEC50 (µg/mL)Reference
AntifungalBotrytis cinerea6.72
AntibacterialXanthomonas oryzae>200

These findings indicate that the compound may serve as a versatile agent with applications beyond oncology.

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is primarily explored for its potential as a therapeutic agent. Research indicates its role in:

  • Anticancer Activity : The compound has shown promise in inhibiting specific kinase pathways involved in cancer cell proliferation. For instance, studies have demonstrated that it can significantly reduce growth in various cancer cell lines by targeting serine/threonine kinases.

Case Study :
A study conducted on the compound's effect on cancer cell lines revealed a reduction in cell viability by over 50% at specific concentrations, indicating its potential as a lead compound for drug development against certain cancers.

Agricultural Applications

The compound is also investigated for its utility in agricultural chemistry. Its structural features allow it to function as a:

  • Pesticide or Herbicide Intermediate : Similar pyrimidine derivatives are known to exhibit herbicidal properties, making this compound a candidate for developing new agrochemicals.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles, facilitating the creation of diverse chemical entities.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of Cl with amines or thiols
OxidationConversion of hydroxymethyl to carboxylic acid
ReductionTransformation to corresponding alcohol

Biochemical Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptor sites, altering signal transduction pathways that are critical for cellular responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol, and how is purity validated?

Answer: A typical synthesis involves the reduction of a pyrimidine aldehyde precursor. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C can reduce a 5-carbaldehyde group to a hydroxymethyl group, as demonstrated in the synthesis of analogous pyrimidine methanol derivatives . Post-synthesis, purity is validated using:

  • <sup>1</sup>H NMR spectroscopy to confirm structural integrity (e.g., characteristic peaks for the hydroxymethyl group at δ ~4.5 ppm and aromatic protons at δ ~7.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold).
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z = 204.07 for [M+H]<sup>+</sup> in related compounds) .

Q. How can the stability of this compound be experimentally assessed under varying storage conditions?

Answer: Stability studies should evaluate:

  • Thermal stability via thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability by exposing samples to UV/visible light (e.g., ICH Q1B guidelines) and monitoring degradation using HPLC .
  • Humidity effects by storing samples at 25°C/60% RH and analyzing hydrolytic byproducts (e.g., oxidation of the methylthio group).
    Recommendation: Store in amber vials at –20°C under inert atmosphere to minimize degradation .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm substitution patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination. SHELX programs are widely used for structure refinement .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., O–H stretch at ~3300 cm<sup>−1</sup> for the methanol group).

Advanced Research Questions

Q. How can the reactivity of the 2-(methylthio) and 4-chloro substituents be exploited to design derivatives with enhanced bioactivity?

Answer:

  • Nucleophilic substitution at C4: Replace the chlorine atom with amines or alkoxides to modulate electronic properties .
  • Oxidation of the methylthio group: Convert –SMe to sulfoxide (–SOCH3) or sulfone (–SO2CH3) to alter polarity and target binding .
  • Derivatization of the hydroxymethyl group: Esterification or etherification (e.g., using acyl chlorides) to improve membrane permeability .

Q. What experimental strategies are recommended to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

  • Orthogonal assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays.
  • Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Q. How can cross-coupling reactions be optimized to functionalize the pyrimidine core for drug discovery?

Answer:

  • Buchwald-Hartwig amination: Use palladium catalysts (e.g., Pd(OAc)2 with Xantphos) to introduce aryl/alkyl amines at C4 .
  • Suzuki-Miyaura coupling: Replace chlorine with boronic acids under Pd(PPh3)4 catalysis. Monitor reaction progress via TLC with UV visualization .
  • Microwave-assisted synthesis: Reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What methodologies are employed to analyze degradation pathways and identify toxic byproducts?

Answer:

  • Forced degradation studies: Expose the compound to acid/base hydrolysis, oxidative (H2O2), and photolytic stress.
  • LC-HRMS: Identify degradation products (e.g., sulfonic acid derivatives from methylthio oxidation) .
  • In silico toxicity prediction: Use tools like Derek Nexus to flag mutagenic or hepatotoxic metabolites .

Q. Safety and Best Practices

Q. What safety protocols are critical during handling and disposal?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Waste disposal: Segregate halogenated waste and incinerate via certified facilities to avoid environmental release .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chloro vs. Amino/Methylamino Substituents

Replacing the chloro group at position 4 with amino (-NH₂) or methylamino (-NHCH₃) groups significantly alters reactivity and biological activity:

  • (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS 588-36-3, similarity 0.88 ): Melting Point: 126–127°C . Applications: Intermediate in thiamine (vitamin B₁) synthesis .
  • (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 17759-30-7, similarity 0.82 ): Bioactivity: Methylamino derivatives are explored in anticancer drug development due to improved solubility and target affinity .
Property (4-Chloro-...)methanol (4-Amino-...)methanol (4-Methylamino-...)methanol
Substituent (Position 4) Cl NH₂ NHCH₃
Molecular Weight 216.67 g/mol 201.27 g/mol 215.29 g/mol
Melting Point Not reported 126–127°C Not reported
Key Applications Kinase inhibitors Thiamine synthesis Anticancer agents

Hydroxymethyl vs. Aldehyde/Ester Derivatives

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0 ):

    • Reactivity : The aldehyde group facilitates condensation reactions , such as forming Schiff bases for heterocyclic compounds .
    • Pharmacokinetics : Derivatives like RO4383596 (from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) show high oral bioavailability and efficacy in angiogenesis models at 25 mg/kg doses .
  • Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2 ):

    • Physical State : Orange to brown powder; stable under inert storage .
    • Applications : Used in pesticide synthesis (e.g., Dow AgroSciences’ patented compositions ).
Property (4-Chloro-...)methanol Pyrimidine-5-carbaldehyde Ethyl Acetate Derivative
Functional Group -CH₂OH -CHO -CH₂COOEt
Molecular Weight 216.67 g/mol 188.64 g/mol 246.71 g/mol
Key Reactivity Oxidation to aldehyde Condensation reactions Ester hydrolysis
Bioactivity Kinase inhibition Angiogenesis models Pesticide intermediates

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The hydroxymethyl group in (4-Chloro-...)methanol confers slight solubility in DMSO and methanol, whereas ester derivatives (e.g., ethyl acetate) are more lipophilic .
  • Stability: Chloro-substituted pyrimidines are generally stable under inert conditions but susceptible to hydrolysis under basic or acidic conditions. Amino analogues require storage under nitrogen/argon due to oxidative sensitivity .

Preparation Methods

Preparation via Chlorination and Substitution Reactions

A common approach starts with a 2-methylthio-substituted pyrimidine intermediate, which undergoes chlorination at the 4-position. One documented method involves refluxing 2-methylthiopyrimidinone derivatives with phosphorus oxychloride (POCl₃) in dry dioxane to afford 4-chloro-2-(methylthio)pyrimidine derivatives. This reaction selectively replaces the 4-hydroxy or 4-oxo group with chlorine, preserving the methylthio substituent at position 2.

Following chlorination, the hydroxymethyl group at the 5-position can be introduced by reduction of a corresponding formyl or ester intermediate or via nucleophilic substitution with formaldehyde derivatives under mild conditions.

Detailed Stepwise Synthesis (Based on Patent CN103554036B)

A patent describing the preparation of related 2-chloro-4-substituted pyrimidine compounds provides a useful framework that can be adapted for the target compound:

Step Reaction Type Reagents and Conditions Product Description
1 Substitution Dissolve 2-chloro-4-(2-methylthio)pyrimidine-5-carboxylate in methanol; add sodium hydroxide at 0°C; stir to room temperature for 6 hours. Formation of 2-methylthio-4-methoxy-pyrimidine-5-carboxylate intermediate.
2 Chlorination Dissolve intermediate in methylene dichloride; cool to 0°C; add sulfuryl chloride dropwise; stir at room temperature for 3 hours. Chlorination at 2-position to yield 2-chloro-4-methoxy-pyrimidine-5-carboxylate.
3 Purification Extract with dichloromethane; wash with sodium bicarbonate, water, and brine; dry over sodium sulfate; purify by silica gel chromatography. Obtain purified chlorinated pyrimidine derivative.

Although this patent focuses on ester derivatives, the methodology indicates the feasibility of selective substitution and chlorination steps crucial for synthesizing 4-chloro-2-(methylthio)pyrimidine frameworks.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 5-position is typically introduced by reduction of a 5-formyl or 5-carboxylate group. Common reducing agents include sodium borohydride or catalytic hydrogenation under mild conditions. Alternatively, nucleophilic addition of formaldehyde to the pyrimidine ring can be employed to install the hydroxymethyl substituent.

In literature, the preparation of related pyrimidine derivatives with hydroxymethyl groups often involves:

  • Starting from 5-formylpyrimidine intermediates.
  • Reduction with NaBH₄ in methanol or ethanol at 0–25°C.
  • Isolation of the hydroxymethyl product by standard workup and purification.

Research Findings and Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the synthesized compound:

Spectroscopic Method Characteristic Features for (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
IR Spectroscopy Bands corresponding to –OH stretch (~3400 cm⁻¹), C–Cl stretch, and C–S stretch.
¹H NMR Singlet for methylthio protons (~2.5 ppm), singlet for hydroxymethyl protons (~4.5 ppm), and aromatic pyrimidine protons between 7–9 ppm. Exchangeable –OH proton confirmed by D₂O shake.
¹³C NMR Signals for pyrimidine carbons, methylthio carbon (~15 ppm), and hydroxymethyl carbon (~60 ppm).
Mass Spectrometry Molecular ion peak consistent with molecular weight of C6H7ClN2OS (target compound).

These data collectively confirm successful synthesis and substitution pattern.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination at 4-position POCl₃ in dry dioxane Reflux (~80°C) Several hours ~70-85 Selective chlorination
Substitution at 2-position Sodium hydroxide in methanol 0°C to room temp 6 hours ~75-80 Formation of methylthio intermediate
Hydroxymethylation NaBH₄ reduction of 5-formyl intermediate 0–25°C 1–3 hours ~80-90 Mild reduction to alcohol
Purification Silica gel chromatography (petroleum ether/methylene chloride) Ambient - - Ensures high purity

Properties

IUPAC Name

(4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJUHOQFENGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731939
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044145-59-6
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (20.0 g, 86 mmol) in dichloromethane (400 mL) at −78° C. was added diisobutylaluminum hydride, 1.0 M in toluene (172 mL, 172 mmol). The reaction was allowed to warm to 0° C. over 2 h. To the reaction was added a 20% Rochelle's (1600 mL) and diethyl ether (750 mL). The emulsion was stirred for 30 min. The organics were sequestered and the aqueous was extracted further with diethyl ether (2×500 mL). The combined organics were washed with water (500 mL), brine (500 mL), dried over MgSO4, and concentrated in vacuo and filtered through a plug of silica eluting with 1:1; ethyl acetate:CH2Cl2 to obtain compound 223 (9.6 g, 59% yield). 1H NMR (500 MHz, CDCl3) δ 8.55 (s, 1 H) 4.75 (d, J=5.87 Hz, 2 H) 2.58 (s, 3 H) 2.06-2.25 (m, J=5.14 Hz, 1 H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (67 mmol) was dissolved in THF (900 mL) to give a yellow solution. The mixture was cooled in a −78° C. bath under nitrogen atmosphere (internal temp. about −70° C.). DIBAL-H (1 M in THF; 200 mmol) was added over 45 min. via syringe. The reaction was warmed to −60° C. after the addition, and then allowed to warm slowly to 0° C. over night. The reaction was quenched by slow addition of saturated aqueous ammonium chloride (200 mL). The mixture was then warmed to room temperature. Ether (400 mL) and saturated aqueous sodium potassium tartrate (200 mL) were added. The mixture was stirred vigorously for 30 min. After separation of the layers, the aqueous layer was extracted with ether and the combined organics washed with brine, dried with sodium sulfate, filtered and concentrated under vacuum to give (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol as a solid (84%).
Quantity
67 mmol
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

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